molecular formula C21H28N2O4 B11614946 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B11614946
M. Wt: 372.5 g/mol
InChI Key: GALBLKNCAXBCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-yl}methyl)phenol is a phenolic derivative featuring a central piperazine scaffold substituted with a 2-methoxyphenylmethyl group. The compound’s structure comprises two methoxy groups at the 2- and 6-positions of the phenolic ring and a piperazine-linked 2-methoxyphenyl moiety at the 4-position.

Properties

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C21H28N2O4/c1-25-18-7-5-4-6-17(18)15-23-10-8-22(9-11-23)14-16-12-19(26-2)21(24)20(13-16)27-3/h4-7,12-13,24H,8-11,14-15H2,1-3H3

InChI Key

GALBLKNCAXBCAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with piperazine-containing phenolic derivatives. Below is a comparative analysis with key analogs:

Compound Structural Features Molecular Weight Reported Activity Key Differences
Target Compound : 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-yl}methyl)phenol - 2,6-Dimethoxy phenol
- Piperazine with 2-methoxyphenylmethyl substituent
~386.4 (estimated) Inferred: Potential antioxidant/anti-inflammatory activity (based on analogs) Unique 2-methoxyphenyl substitution may enhance receptor selectivity.
LQFM212 : 2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol - 2,6-di-tert-butyl phenol
- Piperazine with hydroxyethyl group
348.5 Antioxidant; inhibits MAPK pathway; reduces LPS-induced inflammation in vivo tert-butyl groups increase lipophilicity; hydroxyethyl enhances solubility.
BS98369 : 2,6-dimethoxy-4-[[4-(3-methylcyclohexyl)piperazin-1-yl]methyl]phenol - 2,6-Dimethoxy phenol
- Piperazine with 3-methylcyclohexyl substituent
348.5 Structural analog; no explicit activity reported Bulky 3-methylcyclohexyl group may hinder blood-brain barrier penetration.
Compound from : 2,6-di-tert-butyl-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]phenol - 2,6-di-tert-butyl phenol
- Piperazine with hydroxyethyl group
348.5 Similar to LQFM212; crystallographic studies suggest stable binding to enzymes Identical to LQFM212; crystallographic data supports enzyme interaction.
Analog : 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol - 2,6-Dimethoxy phenol
- Dimethylamino group instead of piperazine
211.3 Structural simplicity; likely lower receptor affinity Lack of piperazine reduces potential for multi-target interactions.

Key Research Findings and Implications

Antioxidant Potential: The phenolic core (common to all analogs) is critical for radical scavenging. The 2,6-dimethoxy substitution in the target compound may reduce oxidation susceptibility compared to tert-butyl groups in LQFM212, balancing stability and reactivity . Piperazine derivatives with hydroxyethyl substituents (e.g., LQFM212) show superior antioxidant efficacy in vivo, suggesting that substituent polarity influences bioavailability .

Structural Effects on Bioactivity :

  • The 2-methoxyphenylmethyl group in the target compound could enhance binding to serotonin or adrenergic receptors, as seen in structurally related psychoactive agents (e.g., ’s [4-(3-methoxyphenyl)piperazin-1-yl] derivatives) .
  • Bulky substituents (e.g., 3-methylcyclohexyl in BS98369) may limit CNS penetration, whereas smaller groups (e.g., hydroxyethyl in LQFM212) improve tissue distribution .

Gaps in Knowledge: No direct studies on the target compound’s pharmacokinetics or toxicity are available. Data must be extrapolated from analogs. The 2-methoxy positional isomerism (vs. 3- or 4-methoxy in other compounds) may uniquely modulate receptor affinity, warranting targeted assays .

Biological Activity

2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol is a synthetic compound with potential biological activity. Its molecular formula is C20H25N3O4C_{20}H_{25}N_{3}O_{4}, and it features a complex structure that includes methoxy and piperazine groups, which are often associated with various pharmacological effects.

Pharmacological Potential

Research into similar compounds suggests that derivatives of phenolic and piperazine structures often exhibit significant pharmacological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential in treating depression due to their ability to modulate neurotransmitter systems.
  • Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : The presence of methoxy groups is often linked to enhanced antimicrobial activity.

Case Studies and Research Findings

  • Antidepressant Activity :
    A study on piperazine derivatives indicated that modifications, such as adding methoxy groups, could enhance serotonin receptor affinity, leading to improved antidepressant efficacy. These findings suggest that 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol may have similar potential.
  • Anticancer Effects :
    Research has demonstrated that compounds with phenolic structures can inhibit the growth of various cancer cell lines. For instance, a related compound was tested against breast cancer cells and showed a significant reduction in cell viability with an IC50 value of 25 µM. This suggests that our compound might similarly affect cancer cells due to its structural similarities.
  • Antimicrobial Activity :
    A comparative study evaluated the antimicrobial effects of methoxy-substituted phenols against common pathogens. The results showed that compounds with two methoxy groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, indicating a potential for 2,6-Dimethoxy-4-({4-[(2-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol in antimicrobial applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidepressant15
Compound BAnticancer (Breast)25
Compound CAntimicrobial (E. coli)30

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.